molecular formula C23H28N4O2S B2421290 N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-15-4

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2421290
CAS RN: 476448-15-4
M. Wt: 424.56
InChI Key: ICNFGOIPFISSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BPTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTM is a triazole-based compound that has shown promising results in various studies related to biochemistry and physiology.

Scientific Research Applications

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been found to have various applications in scientific research. One of the most significant applications of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are involved in various physiological processes. N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been shown to selectively bind to a specific GPCR, making it a valuable tool for studying the function and regulation of this receptor.

Mechanism of Action

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide works by binding to a specific site on the GPCR, known as the allosteric site. This binding alters the conformation of the receptor, leading to changes in its signaling activity. N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the signaling activity of the GPCR in some cases, while inhibiting it in others. The exact mechanism of action of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is still being studied, and further research is needed to fully understand its effects on GPCR signaling.
Biochemical and Physiological Effects
N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In some studies, N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been found to increase the activity of the GPCR, leading to increased signaling and downstream effects. In other studies, N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been found to inhibit the activity of the GPCR, leading to decreased signaling and downstream effects. The effects of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide on GPCR signaling are highly dependent on the specific receptor being studied, as well as the cellular context in which it is being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in lab experiments is its selectivity for a specific GPCR. This selectivity allows researchers to study the function and regulation of this receptor in a more precise and targeted manner. Additionally, N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been shown to have a low toxicity profile, making it a safe and reliable tool for use in lab experiments.
However, there are also limitations to using N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in lab experiments. One of the main limitations is its specificity for a single GPCR. This limits its use in studying other GPCRs or signaling pathways. Additionally, N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a relatively new compound, and further research is needed to fully understand its effects and potential applications.

Future Directions

For research include the study of its effects on other GPCRs and signaling pathways, as well as the development of more effective and targeted drugs.

Synthesis Methods

The synthesis of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then reacted with phenethylamine and butyl bromide to form N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. The final product is purified using column chromatography to obtain a high yield of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide.

properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-3-4-16-30-23-26-25-21(27(23)15-14-18-8-6-5-7-9-18)17-24-22(28)19-10-12-20(29-2)13-11-19/h5-13H,3-4,14-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNFGOIPFISSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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